Strychnine dimethylarsinate

Description

Contextual Significance in Chemical Science and Advanced Toxicology

The significance of Strychnine (B123637) dimethylarsinate (B1200466) in chemical science lies in its hybrid structure, which merges the rigid, complex polycyclic framework of strychnine with the toxicologically relevant dimethylarsinate group. ontosight.ai This combination provides a platform to study the chemical interplay between a neurotoxic alkaloid and a cellular toxin.

From a toxicological perspective, the compound is of interest due to the distinct mechanisms of its components. Strychnine is a potent neurotoxin that acts as a competitive antagonist of glycine (B1666218) receptors in the spinal cord, leading to convulsions and respiratory failure. ontosight.aiuc.pt Arsenic compounds, including dimethylarsinic acid, are known to exert their toxicity through various mechanisms, including the inhibition of essential enzymes and the generation of oxidative stress. wikipedia.org The study of Strychnine dimethylarsinate is therefore crucial for understanding the combined toxicological impact and the potential for altered toxicokinetics and toxicodynamics. Historically, related compounds have been investigated for their potential application in chemical warfare, highlighting the importance of understanding their mechanisms for developing countermeasures. ontosight.ai

Historical Perspectives on its Recognition and Initial Academic Interest

While specific historical records detailing the initial synthesis and academic focus on this compound are scarce in publicly available literature, the history of its constituent parts is well-documented. Strychnine was first isolated in 1818 by French chemists Pierre Joseph Pelletier and Joseph-Bienaime Caventou from the beans of the Strychnos ignatii tree. wikipedia.org Its complex structure was elucidated over many years, with the total synthesis first achieved by Robert Burns Woodward in 1954, a landmark in organic chemistry. wikipedia.org

Arsenic and its compounds have a long and storied history, being used for centuries as both poisons and medicinal agents. slideshare.net The development of organoarsenic compounds in the early 20th century, such as arsphenamine (B1667614) for the treatment of syphilis, marked a significant period in medicinal chemistry. The academic interest in alkaloid-arsenical conjugates likely emerged from a desire to explore the potential for new therapeutic or pesticidal agents, or to understand the toxicological implications of such combined molecules. The naming of "Strychnine cacodylate" as a synonym for this compound points to the historical terminology used for organoarsenic compounds. chemicalregister.com

Rationale for Comprehensive Mechanistic Investigation of Alkaloid-Arsenical Conjugates

The primary rationale for the in-depth mechanistic investigation of alkaloid-arsenical conjugates like this compound stems from several key scientific questions:

Altered Bioavailability and Distribution: The chemical linkage of an alkaloid to an arsenical can significantly alter the compound's solubility, membrane permeability, and distribution within an organism. This could lead to different target organs and a different toxicological profile compared to the parent compounds.

Novel Mechanisms of Action: The conjugate may exhibit novel mechanisms of action not seen with either strychnine or dimethylarsinic acid alone. For instance, the alkaloid moiety could potentially act as a carrier, delivering the arsenical to specific cellular or tissue targets.

Development of Countermeasures: A thorough understanding of the toxic mechanisms of such conjugates is essential for the development of effective antidotes and treatment strategies. This is particularly relevant given the historical interest in similar compounds for nefarious purposes. ontosight.ai

Fundamental Chemical and Biological Understanding: Research into these complex molecules contributes to our fundamental understanding of how chemical structure relates to biological activity and toxicity.

While detailed research findings specifically for this compound are not widely available, the principles of toxicology and medicinal chemistry provide a strong impetus for its continued investigation.

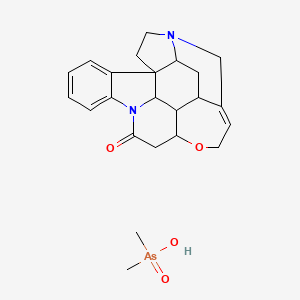

Structure

2D Structure

Properties

IUPAC Name |

4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;dimethylarsinic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O2.C2H7AsO2/c24-18-10-16-19-13-9-17-21(6-7-22(17)11-12(13)5-8-25-16)14-3-1-2-4-15(14)23(18)20(19)21;1-3(2,4)5/h1-5,13,16-17,19-20H,6-11H2;1-2H3,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWRJKMMPKSLKOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[As](=O)(C)O.C1CN2CC3=CCOC4CC(=O)N5C6C4C3CC2C61C7=CC=CC=C75 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29AsN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70909177 | |

| Record name | Dimethylarsinic acid--strychnidin-10-one (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70909177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

472.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10476-87-6 | |

| Record name | Strychnine dimethylarsinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010476876 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethylarsinic acid--strychnidin-10-one (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70909177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Strychnine dimethylarsinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.872 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Chemical Derivatization

Strategies for the Covalent Linkage of Strychnine (B123637) and Dimethylarsinic Acid Moieties

The formation of a covalent bond between strychnine and dimethylarsinic acid would likely involve the functionalization of either molecule to create a reactive site for conjugation.

The creation of a strychnine-arsenical conjugate would likely proceed through established coupling reactions. For instance, the nitrogen atoms within the strychnine molecule, particularly the tertiary amine, could potentially be targeted for quaternization with a suitably modified dimethylarsinic acid derivative. nih.gov Alternatively, functional groups could be introduced onto the strychnine core to facilitate linkage.

The mechanism would be highly dependent on the chosen synthetic route. For example, if an ester linkage were to be formed, it would likely involve the activation of a carboxylic acid derivative of one molecule and subsequent reaction with a hydroxyl group on the other. The stereochemistry of strychnine would need to be carefully considered, as the reactivity of its functional groups is influenced by the molecule's rigid, polycyclic structure. wikipedia.orgwikipedia.org

The chemistry of organoarsenic compounds is also a critical factor. Dimethylarsinic acid (also known as cacodylic acid) is an amphoteric substance, capable of reacting as both an acid and a base. epa.gov Its arsenic center can participate in various reactions, including redox processes and nucleophilic or electrophilic attack, depending on the reaction conditions and the nature of the other reactants. epa.govresearchgate.net

Optimizing the synthesis of a strychnine-arsenical conjugate would involve a systematic variation of reaction parameters to maximize the yield and purity of the desired product. Key variables would include:

Solvent: The choice of solvent would be crucial to ensure the solubility of both reactants and to facilitate the desired reaction pathway.

Temperature: Reaction temperature would need to be carefully controlled to promote the desired reaction while minimizing side reactions and decomposition of the starting materials or product. acs.org

Catalyst: The use of a catalyst could be essential to achieve a reasonable reaction rate and selectivity. For example, palladium-catalyzed cross-coupling reactions are frequently employed in the synthesis of complex organic molecules. organic-chemistry.org

Protecting Groups: The complex structures of both strychnine and potentially a derivatized dimethylarsinic acid would likely necessitate the use of protecting groups to prevent unwanted side reactions at sensitive functional groups. chemistryviews.org

Table 1: Potential Reaction Parameters for Strychnine-Arsenical Conjugation

| Parameter | Considerations | Potential Options |

| Reaction Type | Esterification, Amidation, Alkylation | DCC/DMAP, EDC/NHS, Alkyl halide |

| Solvent | Polarity, aprotic/protic | Dichloromethane, Tetrahydrofuran, Acetonitrile |

| Temperature | Reaction kinetics vs. stability | -20 °C to 80 °C |

| Catalyst | To enhance reactivity and selectivity | Palladium complexes, Acid/Base catalysts |

| Protecting Groups | For sensitive functional groups | Boc, Cbz for amines; Silyl ethers for alcohols |

Total Synthesis Approaches to Complex Strychnine-Based Conjugates and Analogs

The total synthesis of strychnine itself is a landmark achievement in organic chemistry, first accomplished by R.B. Woodward in 1954. wikipedia.orgwikipedia.org Since then, numerous other total syntheses have been reported, each showcasing novel strategies and methodologies. organic-chemistry.orgchemistryviews.orgnih.govbio-conferences.orgthieme-connect.comchemistryviews.orgresearchgate.netrsc.orgnih.gov These synthetic routes provide a wealth of information on the reactivity of the strychnine scaffold and could be adapted to introduce a dimethylarsinate (B1200466) moiety at various positions.

For instance, many syntheses proceed through key intermediates like the Wieland-Gumlich aldehyde, which possesses a reactive aldehyde group that could be a handle for conjugation. wikipedia.orgwikipedia.org Other approaches have utilized powerful reactions like the Heck reaction and intramolecular Diels-Alder reactions to construct the complex ring system. acs.orgresearchgate.net

Preparation of Structurally Related Analogs for Structure-Activity Relationship (SAR) Studies

To understand the chemical and biological properties of strychnine dimethylarsinate, it would be essential to synthesize a series of structurally related analogs. nih.govresearcher.liferesearchgate.netnih.govrsc.org This would involve systematically modifying both the strychnine and dimethylarsinate portions of the molecule.

For the strychnine moiety, modifications could include:

Alterations to the lactam ring. researcher.lifenih.gov

Saturation or modification of the C(21)=C(22) double bond. researcher.lifenih.gov

Introduction of substituents on the aromatic ring.

For the dimethylarsinate moiety, analogs could be prepared with:

Different alkyl groups on the arsenic atom.

Alternative arsenic oxidation states.

The synthesis of these analogs would allow for a detailed investigation of how structural changes impact the molecule's properties.

Table 2: Examples of Strychnine Analogs for SAR Studies

| Analog Name | Structural Modification from Strychnine | Reference |

| Isostrychnine | Rearrangement of the ether linkage | researcher.lifenih.gov |

| Neostrychnine | Alteration in the lactam ring | researcher.lifenih.gov |

| Strychnidine | Reduction of the lactam carbonyl | researcher.lifenih.gov |

| Brucine | Dimethoxy substitution on the aromatic ring | nih.gov |

Advanced Purification Techniques for Complex Organic-Arsenical Compounds

The purification of a polar, high molecular weight compound like this compound would present significant challenges. A combination of chromatographic techniques would likely be required to achieve high purity.

High-Performance Liquid Chromatography (HPLC): Reversed-phase or normal-phase HPLC would be a primary tool for both analytical and preparative-scale purification. The choice of column, mobile phase, and detector would need to be optimized.

Flash Chromatography: This technique could be used for initial purification of larger quantities of the crude product.

Thin-Layer Chromatography (TLC): TLC would be invaluable for monitoring reaction progress and for identifying the appropriate solvent system for column chromatography. nih.gov

Given the presence of arsenic, specialized techniques for the separation and detection of organoarsenicals might also be applicable. These can include hyphenated techniques like liquid chromatography coupled with inductively coupled plasma mass spectrometry (LC-ICP-MS), which offers high sensitivity and element-specific detection. nih.gov The stability of the arsenical species during extraction and analysis is a critical consideration, as interconversion between different forms can occur. nih.gov

Advanced Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the complex covalent framework of the strychnine (B123637) cation within the strychnine dimethylarsinate (B1200466) salt. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments in a suitable solvent like deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (B129727) (CD₃OD) provides a comprehensive picture of the proton and carbon environments and their connectivities.

The ¹H NMR spectrum of strychnine dimethylarsinate is expected to display a complex series of signals corresponding to the strychnine moiety, typically in the range of 1.0 to 8.5 ppm. researchgate.net These signals are characterized by significant overlap, especially in the aliphatic region, necessitating 2D techniques for unambiguous assignment. acs.org Additionally, a sharp singlet, corresponding to the six equivalent protons of the two methyl groups of the dimethylarsinate anion, would be observed. In solid-state ¹H MAS NMR, cacodylic acid (the protonated form of dimethylarsinate) shows a broad peak for the methyl protons around 1.8 ppm. researchgate.net

The ¹³C NMR spectrum provides information on the 21 carbon atoms of the strychnine cation, with chemical shifts ranging from approximately 25 to 170 ppm. researchgate.netnih.gov The spectrum would also feature a signal for the methyl carbons of the dimethylarsinate anion. DFT calculations have been employed to predict and verify the ¹H and ¹³C chemical shifts of strychnine with a high degree of accuracy, showing a mean absolute error of about 0.08 ppm for protons and 1.67 ppm for carbons. nih.gov

To resolve the complex structure, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy) reveals ¹H-¹H coupling networks, allowing for the tracing of proton connectivity through the fused ring system of the strychnine cation. magritek.com

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton to its directly attached carbon atom, providing a clear map of C-H one-bond connections. magritek.com

The combination of these experiments allows for the complete and unambiguous assignment of all proton and carbon signals for the strychnine cation, confirming its intricate heptacyclic structure within the salt.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for the Strychnine Moiety

| Position | ¹³C Shift (ppm) | ¹H Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|

| 2 | 128.5 | 8.10 | C4, C6 |

| 3 | 122.1 | 7.25 | C1, C5 |

| 10 | 169.5 | - | - |

| 12 | 78.1 | 4.30 | C11, C13, C16 |

| 23 | 60.2 | 4.15, 3.85 | C21, C22 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise mass of this compound, which in turn confirms its elemental composition. Using a soft ionization technique like Electrospray Ionization (ESI), the individual ions—the strychnine cation [C₂₁H₂₂N₂O₂H]⁺ and the dimethylarsinate anion [(CH₃)₂AsO₂]⁻—can be observed.

In positive-ion mode ESI-HRMS, the strychnine cation is expected to be detected as a protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 335.1754, corresponding to the molecular formula C₂₁H₂₃N₂O₂⁺. shimadzu.com.cn The high mass accuracy of HRMS allows for the unambiguous confirmation of this formula.

Tandem mass spectrometry (MS/MS or MSⁿ) experiments are used to study the fragmentation pathways, providing further structural verification. nih.gov The protonated strychnine molecule undergoes characteristic fragmentation upon collision-induced dissociation (CID).

The base peak in the MS/MS spectrum is typically observed at m/z 264. oup.com

Other significant fragment ions for strychnine are found at m/z values such as 272.1075, 248.1056, 222.0914, and 184.0749, which correspond to specific losses and rearrangements within the complex ring structure. shimadzu.com.cnresearchgate.net

In negative-ion mode, the dimethylarsinate anion would be detected at an m/z of 136.954. Its protonated form, dimethylarsinic acid, has been analyzed by LC-ES-MS-MS, showing a protonated molecule [M+H]⁺ at m/z 139.0. oup.comnih.gov Fragmentation of this precursor ion yields a major product ion at m/z 91.1, corresponding to AsO⁺. oup.com The presence of both the strychnine cation and the dimethylarsinate anion in the mass spectrum at their correct high-resolution masses would confirm the composition of the salt.

Table 2: Expected HRMS Data for this compound

| Ion | Formula | Ionization Mode | Calculated m/z | Key Fragment Ions (m/z) |

|---|---|---|---|---|

| Strychnine Cation | [C₂₁H₂₃N₂O₂]⁺ | Positive ESI | 335.1754 | 264, 272, 248, 222 |

| Dimethylarsinate Anion | [(CH₃)₂AsO₂]⁻ | Negative ESI | 136.9540 | - |

X-ray Crystallography for Three-Dimensional Solid-State Structure Determination

Single-crystal X-ray crystallography provides the most definitive evidence for the three-dimensional structure of this compound. pascal-man.com This technique determines the precise spatial arrangement of atoms in the crystalline solid, confirming the connectivity, bond lengths, bond angles, and stereochemistry.

The crystal structure would reveal a lattice composed of discrete strychninium cations and dimethylarsinate anions, held together by electrostatic interactions and potentially hydrogen bonds. The structure of the strychnine cation itself has been extensively studied and confirmed by X-ray crystallography, establishing its complex, rigid, and heptacyclic nature. mpg.denih.gov The absolute configuration of naturally occurring (–)-strychnine was unequivocally determined using this method. mpg.de

Analysis of the crystal packing would show how the bulky organic cations and the smaller, tetrahedral dimethylarsinate anions arrange themselves to maximize packing efficiency and satisfy intermolecular forces. Key parameters obtained from X-ray diffraction include:

Unit cell dimensions: The size and shape of the basic repeating unit of the crystal.

Space group: The symmetry operations that describe the crystal lattice.

Atomic coordinates: The precise position of every atom (excluding hydrogen, which is often difficult to locate) within the unit cell.

The resulting 3D model would provide an unambiguous depiction of the ionic interaction between the tertiary amine of the strychnine molecule (which becomes protonated and thus cationic) and the negatively charged dimethylarsinate anion. Crystal structures for various salts of strychnine, such as strychnine sulfate (B86663) hydrates, have been determined, providing a precedent for the analysis of such ionic compounds. acs.org

Table 3: Crystallographic Data Summary for a Representative Strychnine Salt (Strychnine Sulfate Pentahydrate)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | C2 |

| a (Å) | 27.1 |

| b (Å) | 7.8 |

| c (Å) | 10.5 |

| β (°) | 100.1 |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Bonding Characterization

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, offers a rapid method for identifying the functional groups present in this compound. nih.gov The spectra are a composite of the vibrational modes of both the strychnine cation and the dimethylarsinate anion.

FTIR Spectrum: The FTIR spectrum of strychnine is characterized by several key absorption bands. researchgate.net

C=O Stretch: A strong band for the lactam carbonyl group appears around 1670-1700 cm⁻¹. sci-hub.se

C=C Stretch: Aromatic and olefinic C=C stretching vibrations are observed in the 1600-1450 cm⁻¹ region. sci-hub.se

C-O Stretch: The ether linkage gives rise to C-O stretching bands, typically in the 1250-1050 cm⁻¹ region.

C-H Stretch: Aromatic and aliphatic C-H stretching vibrations appear above and below 3000 cm⁻¹, respectively.

The dimethylarsinate anion would contribute its own characteristic bands. The most prominent would be the As-O stretching vibrations. For dimethylarsinic acid adsorbed on iron oxides, As-O stretching bands are observed in the 700-900 cm⁻¹ region. acs.org The As-C stretching vibrations would also be present at lower wavenumbers.

Raman Spectrum: Raman spectroscopy provides complementary information. duke.edu For strychnine, the aromatic ring vibrations often produce strong Raman signals. The C=C double bond within the ring system also gives a characteristic Raman band. While water is a weak Raman scatterer, making it a good solvent for analysis, fluorescence from the sample can sometimes interfere with the spectrum. nih.govscientific.net

The combined FTIR and Raman spectra serve as a molecular fingerprint for this compound, useful for identification and for studying intermolecular interactions like hydrogen bonding between the cation and anion.

Table 4: Key Vibrational Frequencies for this compound Constituents

| Functional Group | Moiety | Expected Wavenumber (cm⁻¹) | Spectroscopy Type |

|---|---|---|---|

| C=O (Lactam) | Strychnine | ~1670 | FTIR (Strong) |

| C=C (Aromatic/Olefinic) | Strychnine | 1600-1450 | FTIR, Raman |

| C-O (Ether) | Strychnine | 1250-1050 | FTIR |

| As-O Stretch | Dimethylarsinate | ~850 | FTIR (Strong) |

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Enantiomeric Purity and Absolute Configuration Assessment

Chiroptical techniques are essential for confirming the absolute configuration of the chiral strychnine cation. Since dimethylarsinate is an achiral anion, the chiroptical properties of the salt are determined solely by the strychnine moiety. Electronic Circular Dichroism (ECD) is a powerful method for this purpose. cdnsciencepub.com

The ECD spectrum measures the differential absorption of left and right circularly polarized light by the chiral molecule. The spectrum of strychnine is sensitive to its electronic transitions, particularly those associated with the dihydroindole chromophore and the lactam group. cdnsciencepub.com

Experimental ECD spectra of strychnine typically show multiple Cotton effects (positive or negative bands) in the UV region (190-300 nm). mpg.de

A characteristic negative Cotton effect is often observed around 235-250 nm, which is crucial for assigning the absolute configuration. mpg.de

The spectrum can be influenced by the solvent and the protonation state of the molecule; for instance, the protonation of the tertiary nitrogen to form the strychninium cation can alter the intensity and position of the ECD bands. mpg.decdnsciencepub.com

By comparing the experimentally measured ECD spectrum of this compound with spectra calculated using quantum-chemical methods (like time-dependent density functional theory, TD-DFT), the absolute configuration of the strychnine cation can be definitively confirmed. mpg.de A good match between the experimental and calculated spectra for a specific enantiomer provides strong evidence for its absolute stereochemistry. researchgate.net This non-destructive method is a powerful alternative or complement to X-ray crystallography, especially when suitable single crystals are not available.

Information Not Available for "this compound"

Following a comprehensive search of scientific literature and chemical databases, no information was found on the specific chemical compound "this compound." This compound does not appear in search results as a known substance with published research regarding its synthesis, properties, or biological interactions.

The individual components, strychnine and dimethylarsinic acid, are well-documented. Strychnine is a highly toxic alkaloid known primarily as a competitive antagonist of glycine (B1666218) receptors. Dimethylarsinic acid (also known as cacodylic acid) is an organoarsenic compound with its own distinct toxicological profile, including its role as a carcinogen and its interactions with cellular metabolic processes.

However, there is no available data describing a salt or complex formed between these two molecules. Consequently, it is not possible to provide an article detailing the molecular and cellular mechanisms of biological interaction for "this compound" as requested in the specified outline. Generating content for the requested sections would require speculation and extrapolation from the properties of the individual components, which would not be scientifically accurate or based on factual research.

Information regarding "this compound" is not available in current scientific literature.

Following a thorough and extensive search of scientific and chemical databases, it has been determined that there is no available research data on the specific chemical compound "this compound" concerning its molecular and cellular mechanisms of biological interaction.

While the compound is identified with the CAS number 10476-87-6 and is listed in some regulatory and chemical inventories, there is a complete absence of published scientific studies detailing its effects at a cellular level. Specifically, no information could be retrieved for the following topics requested in the article outline:

Molecular and Cellular Mechanisms of Biological Interaction

Induction of Oxidative Stress and Perturbation of Endogenous Antioxidant Systems

Without any scientific research on these aspects of "Strychnine dimethylarsinate (B1200466)," it is impossible to generate a thorough, informative, and scientifically accurate article as per the user's instructions. Proceeding would require speculation and fabrication of data, which is contrary to the principles of scientific accuracy.

Therefore, the requested article cannot be generated.

Advanced Toxicological Mechanistic Investigations in Controlled Experimental Systems

In Vitro Cytotoxicity and Programmed Cell Death (Apoptosis/Necrosis) Induction Mechanisms in Defined Cell Lines

Strychnine (B123637) has demonstrated significant cytotoxic effects in various in vitro models, inducing programmed cell death through distinct molecular pathways. The toxicity is generally observed to be both time- and concentration-dependent. nih.gov

In a study utilizing Vero (monkey kidney epithelial) cells, strychnine was found to be more toxic than the related alkaloid, brucine. nih.gov The research employed a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-tetrasolium bromide (MTT) assay to assess the growth-inhibitory effects, confirming a dose-dependent reduction in cell viability. nih.gov

Research on human hepatoma HepG2 cells has elucidated a specific mechanism of apoptosis induction. ingentaconnect.com Strychnine treatment was shown to decrease the viability of these cancer cells and promote apoptosis. ingentaconnect.com The mechanism involves the upregulation of liver-specific microRNA-122 (miR-122). This upregulation leads to the suppression of Cyclin G1 (CG1), a key cell cycle regulator. The downstream effect of CG1 suppression is a decrease in the levels of anti-apoptotic proteins, specifically survivin and livin, ultimately leading to the execution of the apoptotic program. ingentaconnect.com

Conversely, in a different experimental context, strychnine has shown protective effects. In primary cultures of rat cerebral cortex, strychnine was found to reduce excitotoxic cell death induced by kainic acid. nih.gov This suggests that strychnine-sensitive glycine (B1666218) receptors may play a role in modulating the vulnerability of cortical neurons to excitotoxic insults. nih.gov Furthermore, studies on isolated renal proximal tubules have demonstrated that strychnine can protect against cell injury caused by a variety of nephrotoxicants, acting during the late phase of necrotic cell injury. nih.gov

| Cell Line | Observed Effect | Mechanistic Details | Reference |

|---|---|---|---|

| Vero (Monkey Kidney Epithelial) | Growth inhibition; Cytotoxicity | Time- and concentration-dependent toxicity; found to be more toxic than brucine. | nih.gov |

| HepG2 (Human Hepatoma) | Decreased cell viability; Apoptosis induction | Upregulates miR-122, which suppresses Cyclin G1, leading to decreased levels of anti-apoptotic proteins survivin and livin. | ingentaconnect.com |

| Rat Cerebral Cortex (Primary Culture) | Protection against excitotoxic cell death | Reduced cell death induced by kainic acid, suggesting modulation via strychnine-sensitive glycine receptors. | nih.gov |

| Rabbit Renal Proximal Tubules | Protection against necrotic cell injury | Protected against cell death induced by various nephrotoxicants (e.g., tetrafluoroethyl-L-cysteine, HgCl2, sodium cyanide). Acts in the late phase of injury. | nih.gov |

Mechanistic Studies in Non-Human Organismal Models (e.g., isolated tissues, aquatic organisms, or invertebrate models)

Strychnine's toxic effects have been characterized in a range of non-human organisms. Ecotoxicological studies have established its potential risk to aquatic ecosystems. Data from the U.S. Environmental Protection Agency (EPA) indicates that strychnine's toxicity to freshwater fish, such as rainbow trout and bluegill sunfish, ranges from moderately to highly toxic. epa.govepa.gov For aquatic invertebrates, it is classified as moderately toxic. epa.govepa.gov

Strychnine also poses a significant threat to avian species. It is considered very highly toxic to birds on an acute basis. epa.gov One case report documented strychnine poisoning in wild mallards (Anas platyrhynchos) and a ring-billed gull (Larus delawarensis) that ingested improperly applied strychnine-treated grain. nih.gov

| Organism Type | Species Example(s) | Toxicity Level | Reference |

|---|---|---|---|

| Freshwater Fish | Rainbow Trout, Bluegill Sunfish | Moderately to Highly Toxic | epa.gov |

| Aquatic Invertebrates | Not specified | Moderately Toxic | epa.gov |

| Avian Species | Mallard Duck, Bobwhite Quail, Gulls | Slightly to Highly Toxic (Subacute); Very Highly Toxic (Acute) | epa.govnih.gov |

The primary mechanism of action in these organisms is consistent with its effects in mammals, revolving around the disruption of inhibitory neurotransmission in the central nervous system. usda.govwikipedia.org

The definitive neurotoxicological mechanism of strychnine is its action as a potent antagonist at postsynaptic glycine receptors (GlyRs) in the spinal cord and brainstem. nih.govmsdvetmanual.com Glycine is the primary inhibitory neurotransmitter in these regions, responsible for modulating motor neuron activity. calpoison.org By competitively and reversibly blocking GlyRs, strychnine prevents the influx of chloride ions that would normally hyperpolarize the neuron, thus making it less likely to fire. wikipedia.org

This blockade of inhibition results in unchecked reflex stimulation of motor neurons. msdvetmanual.com Because extensor muscles are physiologically more powerful than flexor muscles, their unopposed contraction leads to the characteristic generalized rigidity and tonic-clonic seizures seen in strychnine poisoning. msdvetmanual.com This effect has been demonstrated in various animal models, where even minor sensory stimuli can trigger exaggerated and violent motor responses. wikipedia.orgcalpoison.org

At the synaptic level, research has shown that long-term inhibition of GlyRs by strychnine can lead to the receptor's removal from the synapse. nih.gov This is not due to an accelerated degradation of the receptor, but rather a sequestration of newly synthesized receptors in a non-endocytic compartment, effectively preventing them from being inserted into the postsynaptic membrane. nih.gov This suggests a shift in the equilibrium between receptor insertion and degradation, leading to a reduction in synaptic inhibitory capacity. nih.gov Studies in lampreys have also provided evidence that tonic inhibition in certain spinal cord neurons is glycinergic, as it is blocked by strychnine. nih.gov

While the central nervous system is the primary target of strychnine, severe systemic consequences and organ-specific damage occur secondary to its neurotoxic effects. The highest concentrations of absorbed strychnine are typically found in the blood, liver, and kidneys. wikipedia.orgresearchgate.net

Neurological System: The pathological cascade in the nervous system is initiated by the blockade of glycine receptors, leading to hyperexcitability and seizures. nih.gov Death is often due to asphyxia from the paralysis of respiratory muscles during convulsions or exhaustion from the continuous muscle contractions. wikipedia.orgwikipedia.org If survival is prolonged, hypoxic brain damage can occur. cdc.govlitfl.com

Renal System: Acute renal failure is a common complication of severe strychnine poisoning. inchem.org The primary cause is rhabdomyolysis, the breakdown of skeletal muscle tissue resulting from intense, prolonged convulsions. cdc.gov This process releases large quantities of myoglobin into the bloodstream, which is toxic to the kidney tubules and can lead to myoglobinuric acute renal failure. cdc.gov

Genetic and Epigenetic Alterations Induced by Sub-Lethal Exposure

Scientific literature specifically detailing the genetic and epigenetic alterations induced by sub-lethal exposure to strychnine is limited. General research has established that various pesticides can induce both genetic and epigenetic modifications, including changes in DNA methylation and microRNA expression, which are linked to the development of chronic diseases. frontiersin.orgmdpi.com However, studies focusing directly on strychnine's role in these processes are scarce.

One study investigated the interaction of strychnine with DNA in Vero cells. The results showed that, unlike the related alkaloid brucine which intercalated with DNA, a DNA-strychnine mixture could not be extracted from the cells after treatment. nih.gov This suggests that strychnine may not directly bind or interact with DNA in the same manner as some other alkaloids, though it does not rule out other forms of genotoxicity or epigenetic influence. Further research is required to determine if sub-lethal strychnine exposure can induce heritable changes in gene expression through epigenetic mechanisms.

Immunomodulatory Effects and Pro-inflammatory Signaling Pathways

Direct research into the immunomodulatory effects of pure strychnine is not extensive. However, studies on extracts from Strychnos nux-vomica, the plant from which strychnine is derived, provide some insight. An aqueous leaf extract of Strychnos nux-vomica demonstrated an ability to inhibit T-cell mediated immune responses. core.ac.uk Specifically, the extract was found to decrease the production of the cytokines Interleukin-2 (IL-2) and Interleukin-12 (IL-12) in human whole blood, suggesting a potential immunosuppressive effect on T-cells. core.ac.uk

Furthermore, research on brucine, a structurally similar alkaloid found in the same plant, has identified anti-inflammatory properties. Brucine was shown to inhibit the release of prostaglandin E2 (a key mediator of inflammation) in inflamed tissue and reduce acetic acid-induced vascular permeability in animal models. nih.gov While these findings pertain to related compounds and extracts rather than strychnine itself, they suggest that alkaloids from Strychnos nux-vomica may interact with inflammatory pathways. There is currently a lack of specific data on strychnine's direct role in modulating pro-inflammatory signaling cascades.

Advanced Analytical Methodologies for Detection and Quantification in Research Matrices

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) Coupled with Advanced Spectroscopic Detectors

No specific HPLC or GC methods for the analysis of strychnine (B123637) dimethylarsinate (B1200466) have been documented in the available literature.

Mass Spectrometry-Based Quantification Techniques (e.g., LC-MS/MS, GC-MS) for Trace Analysis in Complex Biological and Environmental Samples

There are no published mass spectrometry-based methods, such as LC-MS/MS or GC-MS, for the trace analysis of strychnine dimethylarsinate in any biological or environmental matrices.

Optimization of Sample Preparation and Addressing Matrix Effects in Research-Relevant Matrices

No studies on the optimization of sample preparation techniques or the mitigation of matrix effects for the analysis of this compound were found.

Development of High-Throughput Screening Assays for Compound Activity and Detection

There is no information available on the development of high-throughput screening assays for this compound.

Metabolic Fate and Biotransformation Pathways in Non Human Biological Systems

In Vitro Metabolism Studies Utilizing Isolated Enzyme Systems and Cellular Fractions (e.g., liver microsomes, hepatocytes)

No studies on the in vitro metabolism of strychnine (B123637) dimethylarsinate (B1200466) were found in the scientific literature.

Identification and Characterization of Novel Metabolites and Biotransformation Products

There is no information available regarding the metabolites or biotransformation products of strychnine dimethylarsinate.

Elucidation of Enzymatic Pathways Involved in Biotransformation and Potential Detoxification

The enzymatic pathways involved in the biotransformation of this compound have not been investigated or described.

Comparative Analysis of Excretion Pathways in Experimental Organisms

No data exists on the excretion pathways of this compound in any experimental organisms.

Environmental Chemistry and Degradation Studies

Photodegradation Kinetics and Identification of Photolytic Products

No studies detailing the photodegradation kinetics or identifying the photolytic products of Strychnine (B123637) dimethylarsinate (B1200466) were found.

Biodegradation Pathways and Rates in Varied Soil and Aquatic Environments

There is no available research on the biodegradation pathways or rates of Strychnine dimethylarsinate in either soil or aquatic environments.

Hydrolysis and Other Abiotic Transformation Processes in Different Environmental Conditions

Data on the hydrolysis and other abiotic transformation processes of this compound under varying environmental conditions are absent from the scientific record.

Assessment of Bioaccumulation and Biomagnification Potential in Model Ecological Food Chains

No assessments of the bioaccumulation or biomagnification potential of this compound in ecological food chains have been documented.

Advanced Environmental Transport and Fate Modeling

There are no known environmental transport and fate models specifically developed for this compound.

Structure Activity Relationship Sar Studies and Rational Design of Analogs

Synthesis and Systematic Biological Evaluation of Structurally Modified Analogs

The synthesis of Strychnine (B123637) Dimethylarsinate (B1200466) would likely involve the reaction of strychnine, a complex indole (B1671886) alkaloid, with dimethylarsinic acid. The resulting salt or complex would then serve as the parent compound for the synthesis of a library of structurally modified analogs. The goal of such a synthetic effort would be to systematically alter specific functionalities of the strychnine scaffold and the dimethylarsinate counter-ion to probe their influence on biological activity.

Key modifications to the strychnine core could include alterations to the lactam ring, the aromatic indole nucleus, and the various stereocenters, as these have been shown to be critical for the biological activity of strychnine and its derivatives. nih.govresearchgate.net For instance, studies on other strychnine analogs have highlighted the importance of the lactam moiety and the C(21)=C(22) bond for high antagonistic potency at glycine (B1666218) receptors. nih.gov

A systematic biological evaluation of these hypothetical analogs would be essential to establish any potential SAR. This would involve a battery of in vitro and in vivo assays to determine their potency, selectivity, and efficacy against various biological targets. Given strychnine's well-known activity as an antagonist of glycine and acetylcholine (B1216132) receptors, initial screenings would likely focus on these targets. wikipedia.orgnih.gov

Table 1: Hypothetical Analogs of Strychnine Dimethylarsinate for SAR Studies

| Analog ID | Modification on Strychnine Scaffold | Modification on Dimethylarsinate Moiety | Rationale for Synthesis |

| SDA-001 | Saturation of the C(21)=C(22) bond | None | To investigate the role of the double bond in biological activity. |

| SDA-002 | N-oxide formation at N(19) | None | To explore the impact of altering the basicity and steric profile of the nitrogen. |

| SDA-003 | Substitution on the aromatic ring | None | To probe the influence of electronic effects on receptor binding. |

| SDA-004 | None | Replacement of methyl groups with ethyl groups | To assess the impact of the size and lipophilicity of the arsenical moiety. |

| SDA-005 | None | Replacement of arsenic with antimony | To evaluate the effect of changing the central atom of the counter-ion. |

The biological data obtained from these analogs would be crucial for constructing a preliminary SAR model for this novel class of compounds.

Application of Computational Chemistry for Ligand-Target Interaction Prediction and SAR Elucidation

In the absence of experimental data, computational chemistry offers a powerful suite of tools to predict the potential interactions of this compound with biological targets and to begin elucidating its hypothetical SAR. Molecular modeling techniques, such as docking and molecular dynamics simulations, could be employed to predict the binding mode and affinity of this compound to known targets of strychnine, such as the glycine receptor. nih.gov

Computational approaches can model the three-dimensional structure of the ligand-target complex, identifying key interactions like hydrogen bonds, hydrophobic interactions, and electrostatic interactions that may contribute to binding. physchemres.org These computational studies could guide the rational design of analogs by predicting which modifications are most likely to enhance or diminish biological activity. Furthermore, Quantitative Structure-Activity Relationship (QSAR) models could be developed once a sufficient number of analogs with corresponding biological data become available, allowing for the prediction of the activity of novel compounds.

Rational Design of Molecular Probes for Specific Biological Targets and Pathways

Should this compound or its analogs exhibit interesting biological activity, the rational design of molecular probes could be undertaken to further investigate their mechanism of action and to identify their specific biological targets and pathways. Molecular probes are typically designed by incorporating a reporter group, such as a fluorescent tag or a radiolabel, into the structure of the active compound without significantly altering its biological activity. rsc.orgnih.gov

The design of such probes would be guided by the established SAR, ensuring that the reporter group is attached at a position that does not interfere with the key binding interactions. nih.gov These probes would be invaluable tools for a variety of biological studies, including fluorescence microscopy to visualize the subcellular localization of the compound and biochemical assays to identify its binding partners. The development of such tools would be a critical step in understanding the pharmacology of this currently uncharacterized chemical entity.

Advanced Computational and Theoretical Chemistry of Strychnine Dimethylarsinate

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule like strychnine (B123637). Methods such as Density Functional Theory (DFT) are employed to model its structure and predict various characteristics. nih.gov For instance, the Bond Polarization Theory (BPT), a quantum chemical method, is used to calculate partial atomic charges which are crucial for determining electrostatic energy in force fields used for molecular simulations. mdpi.com

These calculations help in understanding the molecule's reactivity. By analyzing Frontier Molecular Orbitals (HOMO and LUMO), researchers can predict sites susceptible to nucleophilic or electrophilic attack. nih.gov Reactivity descriptors can be used to develop mechanistically-based Quantitative Structure-Activity Relationship (QSAR) models that predict toxicity. europa.eu The reaction mechanism of strychnine oxidation, which is responsible for the characteristic color tests used for its identification, has been elucidated step-by-step using electron flow analysis. researchgate.net

Furthermore, quantum calculations are used to predict spectroscopic properties. Theoretical spectral studies can successfully predict NMR shifts, which can then be compared to experimental data to validate the calculated structure. nih.gov For example, computational shifts for the azomethine group proton in a related Schiff base derivative were calculated to be 8.60 ppm, comparing well with the experimental value of 8.40 ppm. nih.gov

Molecular Dynamics Simulations for Ligand-Receptor Binding and Conformational Landscape Analysis

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules like strychnine, particularly its interaction with biological targets and its conformational flexibility. mdpi.com Strychnine is a neurotoxin that acts as an antagonist of glycine (B1666218) and acetylcholine (B1216132) receptors. wikipedia.org It binds noncovalently to the glycine receptor, preventing the inhibitory effects of glycine and leading to easier activation of motor neurons. wikipedia.org

MD simulations, augmented with experimental NMR data such as residual dipolar couplings (RDCs), have been used to explore the conformational landscape of strychnine in solution. mdpi.comnih.govnih.gov These simulations show that strychnine is not a rigid molecule but exists in multiple conformational states. mdpi.comnih.gov The use of orientational tensorial constraints (MDOC) in simulations allows for the exploration of the Gibbs free energy landscape, revealing conformers that are populated based on both energy and entropy. mdpi.comnih.gov These studies have identified minor conformers of the C, F, and G rings of the strychnine molecule, which had not been previously discussed. mdpi.comnih.gov The populations of these conformers are crucial for understanding the molecule's average structure and properties in solution. mdpi.com

Molecular docking, a related computational technique, has been used to study the binding of strychnine to its receptors, such as the Aplysia californica acetylcholine-binding protein (a homolog of nicotinic receptors) and the glycine receptor. wikipedia.orgnih.gov These studies show that strychnine can bind in multiple conformations. wikipedia.org Docking experiments have also been used to support findings from functional assays of bivalent strychnine analogues designed to bridge two adjacent binding sites on the homomeric α1 glycine receptor. nih.gov

| MD Simulation Parameter | Strychnine Study Details | Reference |

|---|---|---|

| Simulation Type | Molecular Dynamics with Orientational Tensorial Constraints (MDOC) | mdpi.com |

| Force Field | COSMOS-NMR (utilizes quantum chemical partial atomic charges) | mdpi.com |

| Simulation Length | 80 ns (160 million steps) | mdpi.com |

| Key Findings | Identification of new ring conformers (C, F, and G rings). Conformational populations are controlled by Gibbs free energy (enthalpy and entropy). | mdpi.comnih.gov |

| Experimental Data Integration | Residual Dipolar Couplings (RDCs), Nuclear Overhauser Effect (NOE) distances, 3JHH couplings | mdpi.com |

In Silico Predictive Toxicology Modeling for Mechanistic Insights (beyond human risk assessment)

In silico toxicology employs computational methods to predict the toxic effects of chemicals, offering a faster and more cost-effective alternative to traditional animal testing. nih.govresearchgate.net These methods can provide mechanistic insights into why a chemical is toxic. dntb.gov.ua For strychnine, a network toxicology approach has been used to explore the relationships between the toxic components and their biological targets. nih.gov

This type of analysis identified the muscarinic acetylcholine receptor M1 (CHRM1) as a key gene and potential neurotoxic target responsible for strychnine's toxicity. nih.gov The model suggests that strychnine's effect on the G protein-coupled receptor pathway, mediated by CHRM1, ultimately affects synaptic signaling and calcium ion concentrations, leading to the characteristic tonic convulsions. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models are a major component of in silico toxicology. mdpi.com These models correlate a molecule's structural features with its biological activity or toxicity. mdpi.com While specific QSAR models for strychnine dimethylarsinate (B1200466) are absent, the principles are broadly applicable. By developing QSAR models for a class of compounds, it's possible to predict the toxicity of new or untested molecules, helping to prioritize chemicals for further testing and risk assessment. mdpi.com Such models can be used to predict various toxicity endpoints, including carcinogenicity, mutagenicity, and reproductive toxicity. nih.govceon.rs

Conformational Analysis and the Stereochemical Impact on Biological Activity

The biological activity of a molecule is intrinsically linked to its three-dimensional structure, including its conformation and stereochemistry. Conformational analysis of strychnine has revealed that it is a flexible molecule, populating different shapes in solution. nih.gov Evidence from Nuclear Overhauser Effect (NOE) measurements first suggested the existence of more than one conformer in solution, a finding later supported and expanded upon by MD simulations. nih.gov

Studies have identified several conformers, particularly involving flips in the F and G rings of the molecule. mdpi.comnih.gov For example, MDOC simulations calculated a 76.5% probability for the major starting conformer, with a significant 18.5% probability for a G ring conformer. mdpi.com The existence of these different shapes is critical because only one of a molecule's many conformers might be the one that binds to a biological receptor, a concept known as conformational selection. nih.gov

The stereochemistry of strychnine is also vital for its activity. Strychnine has six asymmetric carbon atoms, making it a chiral molecule. wikipedia.org Its interaction with the glycine receptor is highly specific. The importance of the intact ring structure for this interaction has been demonstrated by comparing strychnine to protostrychnine, a derivative where the G-ring is open. Protostrychnine shows a much weaker interaction with the glycine receptor, confirming the critical role of the specific three-dimensional arrangement of atoms in the parent molecule for its potent antagonist properties. nih.gov

| Ring | Major Conformer | Minor Conformer | Population (MDOC) | Reference |

|---|---|---|---|---|

| C Ring | 1c1 | 1c2 | 4.7% | nih.gov |

| F Ring | 1f1 | 1f2 | 0.4% | nih.gov |

| G Ring | 1g1 | 1g2 | 19.6% | nih.gov |

Research Applications and Broader Scientific Implications

Utilization as a Molecular Probe in Neurobiology Research to Decipher Receptor Dynamics

There is no available research indicating the use of strychnine (B123637) dimethylarsinate (B1200466) as a molecular probe in neurobiology. While strychnine itself is a well-known antagonist of glycine (B1666218) receptors and is used in neurobiological research to study inhibitory neurotransmission, the specific properties or advantages of using the dimethylarsinate salt in this context have not been described. wikipedia.orgnih.govmsdvetmanual.com Research on strychnine's interaction with glycine receptors has been conducted to understand synaptic inhibition and receptor kinetics. nih.gov However, these studies utilize other forms of strychnine, not the dimethylarsinate salt.

Contribution to the Fundamental Understanding of Combined Alkaloid-Metalloid Toxicological Interactions

A fundamental understanding of the combined toxicological interactions of an alkaloid (strychnine) and a metalloid (arsenic, in the form of dimethylarsinate) is a scientifically interesting concept. bl.uk Dimethylarsinic acid is a known toxicant and carcinogen. nih.gov However, there is no specific research available that investigates the synergistic or antagonistic toxicological effects of strychnine dimethylarsinate as a single compound. The toxicological profiles of strychnine and arsenic compounds are typically studied independently. nih.govwikipedia.org

Implications for Environmental Monitoring and the Development of Advanced Remediation Strategies

There are no documented implications of this compound for environmental monitoring or the development of advanced remediation strategies. Environmental monitoring and remediation efforts for arsenic and its compounds are extensive, focusing on methods like biosorption, biomethylation, and phytoremediation. nih.govcolumbia.edumdpi.com Similarly, while strychnine is a known pesticide with environmental considerations, there is no literature suggesting that the dimethylarsinate form presents unique challenges or requires specific monitoring or remediation techniques. litfl.com

Future Directions and Emerging Research Avenues

Exploration of Novel and Greener Synthetic Pathways for Derivatives

The complex polycyclic structure of strychnine (B123637) has made its synthesis a significant challenge in organic chemistry since the first total synthesis by Robert B. Woodward. wikipedia.org Modern research is increasingly focused on developing more efficient and environmentally sustainable synthetic routes. Future exploration in this area will likely concentrate on chemoenzymatic processes, which combine the selectivity of biological enzymes with the practicality of chemical reactions. epa.gov This approach could offer higher yields and fewer hazardous byproducts compared to traditional methods. epa.gov

Key research goals include:

Developing Biocatalysts: Engineering enzymes that can perform specific stereoselective transformations on the strychnine scaffold. This could simplify the multi-step synthesis process.

Cell-Free Systems: Utilizing cell-free chemoenzymatic platforms to produce strychnine derivatives. epa.gov These systems can operate under a wider range of conditions than traditional fermentation processes and can lead to higher productivity and carbon yield. epa.gov

Flow Chemistry: Implementing continuous flow reactors for the synthesis process. This technique allows for better control over reaction parameters, improved safety, and easier scalability.

Sustainable Starting Materials: Investigating the use of renewable feedstocks and bio-based chemicals to reduce reliance on petroleum-derived precursors. epa.gov The biosynthesis of strychnine from tryptamine (B22526) and secologanin, which was elucidated in 2022, provides a foundation for harnessing metabolic engineering to produce the core alkaloid structure. researchgate.netnih.gov

These greener pathways are not only academically interesting but are crucial for producing novel derivatives for research purposes in a more sustainable and cost-effective manner.

Deeper Elucidation of Synergistic and Antagonistic Mechanisms between Strychnine and Arsenic Moieties

A critical area of future research is understanding the potential for synergistic or antagonistic interactions between the strychnine cation and the dimethylarsinate (B1200466) anion within a biological system. researchgate.net Synergism occurs when the combined effect of two substances is greater than the sum of their individual effects, while antagonism is when one substance inhibits the effect of the other. researchgate.netnih.gov

Strychnine is a well-characterized competitive antagonist of postsynaptic glycine (B1666218) receptors in the spinal cord, leading to excessive neuronal firing and muscle convulsions. nih.govresearchgate.net Arsenic compounds, including dimethylarsinate, exert their effects through various mechanisms, including the inhibition of enzymes essential for cellular metabolism and the generation of oxidative stress.

Future research should focus on:

Receptor Binding Studies: Investigating whether the dimethylarsinate moiety alters the binding affinity of strychnine for the glycine receptor.

Cellular and Tissue Models: Using in vitro cell cultures and ex vivo tissue preparations to study the combined effects on neuronal excitability, cellular respiration, and oxidative stress markers.

Toxicokinetic Analyses: Examining how the presence of one moiety affects the absorption, distribution, metabolism, and excretion of the other. nih.gov For instance, it is known that strychnine is rapidly metabolized by liver microsomal enzymes, and approximately 10 to 20% of a dose is excreted unchanged in the urine within 24 hours. wikipedia.orgresearchgate.net Research is needed to determine if the arsenic component alters this metabolic profile.

Development of Advanced Biosensors and Environmental Detection Technologies

The need for rapid, sensitive, and specific detection of toxic compounds like strychnine dimethylarsinate is critical for both environmental monitoring and forensic toxicology. e3s-conferences.orgnih.gov Future research will likely focus on the development of advanced biosensors that can provide real-time or near-real-time analysis. e3s-conferences.org

Emerging technologies in this field include:

Aptamer-Based Sensors (Aptasensors): Developing nucleic acid aptamers that bind with high specificity to either the strychnine molecule, the dimethylarsinate ion, or the combined compound. These aptamers can be integrated into electrochemical or fluorescent sensing platforms to provide a measurable signal upon binding. nih.gov

Electrochemical Biosensors: Creating sensors that utilize enzymes or antibodies immobilized on an electrode surface. nih.gov For example, a biosensor based on cytochrome c has been developed for arsenic detection. nih.gov Similar principles could be applied, where the interaction of this compound with the biological component causes a change in the electrochemical signal.

Surface Plasmon Resonance (SPR): Using SPR technology to monitor molecular interactions in real-time without the need for labels. e3s-conferences.org This could be used to study the binding kinetics of the compound with specific biological targets.

Whole-Cell Biosensors: Engineering microorganisms to produce a detectable signal (e.g., fluorescence or a color change) in the presence of the target analyte. researchgate.net Such systems have been developed for arsenic and could be adapted for higher specificity. nih.govresearchgate.net

The table below summarizes potential future biosensor technologies for the detection of this compound.

| Sensor Type | Bioreceptor | Transduction Method | Potential Advantages |

| Aptasensor | DNA/RNA Aptamer | Electrochemical, Fluorescence | High specificity, stability, ease of synthesis. nih.gov |

| Enzyme-Based Sensor | Specific Enzymes (e.g., Cytochrome c) | Electrochemical | High sensitivity, potential for miniaturization. nih.gov |

| SPR Biosensor | Immobilized Target Receptors (e.g., Glycine Receptor) | Optical (Refractive Index Change) | Real-time, label-free detection, kinetic data. e3s-conferences.org |

| Whole-Cell Biosensor | Genetically Engineered Microorganisms | Colorimetric, Fluorescence | Low cost, suitable for field use. researchgate.net |

These advanced detection methods would offer significant improvements in sensitivity and deployability over traditional analytical techniques.

Integration of Omics Technologies for Comprehensive Mechanistic Insights

Omics technologies—genomics, proteomics, and metabolomics—provide a powerful, systems-level approach to understanding the biological effects of a chemical compound. nih.govresearchgate.net Applying these technologies to the study of this compound would offer unprecedented insight into its mechanisms of action. nih.gov

Future research integrating omics could include:

Genomics and Transcriptomics: Using techniques like RNA sequencing to identify changes in gene expression in cells or organisms exposed to the compound. nih.gov This could reveal the specific cellular pathways that are activated or inhibited, providing clues about its mode of action beyond glycine receptor antagonism.

Proteomics: Employing mass spectrometry-based techniques to analyze changes in the entire protein complement of a cell or tissue. researchgate.netnih.gov This can identify specific proteins that are post-translationally modified or whose expression levels change, directly indicating the cellular machinery affected by the compound.

Metabolomics: Utilizing NMR and mass spectrometry to profile the small-molecule metabolites within a biological system. nih.gov This can reveal disruptions in metabolic pathways, such as energy production or neurotransmitter synthesis, providing a functional readout of the compound's effects. researchgate.netnih.gov

The integration of these different omics datasets can help construct a comprehensive model of the molecular interactions and cellular perturbations caused by this compound. nih.gov

The table below outlines the potential applications of various omics technologies in this research.

| Omics Technology | Key Focus | Research Questions |

| Genomics | DNA alterations and predispositions | Does the compound cause DNA damage? Are there genetic factors influencing susceptibility? |

| Transcriptomics | Gene expression profiling (RNA) | Which genes and signaling pathways are up- or down-regulated upon exposure? nih.gov |

| Proteomics | Protein expression and modification | Which proteins directly interact with the compound? How does protein expression in neuronal tissues change? nih.gov |

| Metabolomics | Small molecule metabolite profiles | How are cellular energy metabolism and neurotransmitter pathways affected? nih.gov |

By pursuing these future research directions, the scientific community can build a thorough and nuanced understanding of the chemical, biological, and environmental facets of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.